molecular formula C10H12ClN3O2 B3030453 3-(1H-Benzimidazol-2-YL)alanine hydrochloride CAS No. 90840-35-0

3-(1H-Benzimidazol-2-YL)alanine hydrochloride

Cat. No.: B3030453
CAS No.: 90840-35-0
M. Wt: 241.67
InChI Key: FZBJHRMZZIYZDO-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-YL)alanine hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a benzimidazole ring, a structure known for its wide range of biological activities. The compound is synthesized via the Phillips reaction, a classic method involving the condensation of o-phenylenediamine with an amino acid, such as alanine, in the presence of dilute hydrochloric acid . Benzimidazole scaffolds are prominent in medicinal chemistry due to their diverse applications. They are found in compounds studied for their antibacterial properties against strains like Bacillus subtilis and Pseudomonas aeruginosa . Furthermore, benzimidazole derivatives have been investigated as non-nucleoside inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), acting through an allosteric mechanism to prevent viral replication . Recent research also explores novel benzimidazole derivatives for targeting breast cancer cells, with studies indicating mechanisms such as Pin1 enzyme inhibition and the induction of apoptosis . This compound serves as a valuable building block and intermediate for researchers developing new therapeutic agents in these and other areas. The product is intended for research purposes only in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-(1H-benzimidazol-2-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,6H,5,11H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBJHRMZZIYZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700654
Record name 3-(1H-Benzimidazol-2-yl)alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90840-35-0
Record name 3-(1H-Benzimidazol-2-yl)alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-YL)alanine hydrochloride typically involves the condensation of benzimidazole with alanine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process involves the following steps:

    Condensation Reaction: Benzimidazole is reacted with alanine in the presence of a suitable acid catalyst.

    Purification: The resulting product is purified using recrystallization techniques to obtain the hydrochloride salt in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of benzimidazole and alanine are reacted in industrial reactors.

    Purification and Crystallization: The product is purified through industrial-scale recrystallization processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-YL)alanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

3-(1H-Benzimidazol-2-YL)alanine hydrochloride has shown promise as a lead compound in drug development. Its structural features allow it to interact with various biological targets, such as enzymes and receptors involved in disease processes.

  • Anticancer Activity : Research indicates that benzimidazole derivatives can exhibit moderate cytotoxicity against cancer cell lines, including MDA-MB-231 (a breast cancer cell line). These compounds have been shown to interfere with tubulin dynamics, potentially leading to apoptosis in cancer cells . The mechanism involves retarding tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Biological Studies

The compound's interaction with biological systems has been studied extensively:

  • Binding Affinity : Studies have demonstrated that this compound can bind effectively to various biological targets. This binding is crucial for understanding its pharmacological potential and optimizing its efficacy as a therapeutic agent.
  • Pro-Apoptotic Effects : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting normal cellular processes, such as tubulin aggregation and mitosis .

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Synthesis of Complex Organic Molecules : It serves as a building block for synthesizing more complex organic molecules, which can be utilized in various industrial applications.

Case Studies

StudyFocusFindings
Antiproliferative Activity Study MDA-MB-231 Cell LineDemonstrated moderate cytotoxicity and pro-apoptotic activity through interference with tubulin dynamics .
Molecular Docking Studies Interaction with TubulinRevealed binding affinities comparable to known microtubule inhibitors, suggesting potential for anticancer drug development .
Synthesis Pathway Analysis Synthesis MethodsEstablished efficient synthetic routes for producing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-YL)alanine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to disrupted metabolic processes.

    Protein Binding: It can bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Structural Analogues: Positional Isomers and Substituted Derivatives

3-(1H-Benzimidazol-2-yl)aniline Hydrochloride vs. 4-(1H-Benzimidazol-2-yl)aniline Hydrochloride

These positional isomers differ in the substitution position of the benzimidazole ring on the aniline backbone. Key differences include:

  • Synthesis Yield : The 3-substituted isomer is obtained in 37% yield , while the 4-substituted isomer has a higher yield of 75% .
  • Physical Properties : The 3-isomer forms green crystals with a melting point >295°C, whereas the 4-isomer is a yellow solid (melting point unreported). HPLC retention times also differ: 7.68 min (3-isomer) vs. 8.92 min (4-isomer), suggesting variations in polarity .
  • Molecular Weight : Both isomers share the molecular formula C₁₃H₁₂ClN₃ (MW ~210.10), distinct from the target compound due to the absence of the alanine group .
Bis-Benzimidazole Ligands (abb and tbb)

The ligands abb (1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine) and tbb (2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole) feature dual benzimidazole units connected by methylamine or methylthio linkers, respectively .

  • Synthesis: Both are synthesized via refluxing iminodiacetic acid or thiodiacetic acid with o-phenylenediamine in HCl, yielding 32.3% for both ligands .
  • Applications: These ligands form coordination complexes with metals like nickel, highlighting their utility in inorganic chemistry .
Antihypertensive Benzimidazole-Pyridine Hybrids

Compounds such as 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives exhibit vasodilation activity, with IC₅₀ values (e.g., 0.145–0.214 mM) superior to the standard drug prazosin hydrochloride (IC₅₀ = 0.487 mM) .

3-(1H-Benzimidazol-2-yl)-2-Chloroquinoline Derivatives

These derivatives, synthesized via N-alkylation, are explored for antifungal and antimalarial applications . The chlorine substituent enhances reactivity, contrasting with the alanine group in the target compound, which may influence solubility or target binding.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Retention Time (min) Key Applications
3-(1H-Benzimidazol-2-YL)alanine HCl C₁₀H₁₂ClN₃O₂ 241.67 N/A N/A N/A Biochemical research
3-(1H-Benzimidazol-2-yl)aniline HCl C₁₃H₁₂ClN₃ 210.10 37 >295 7.68 Synthetic intermediate
4-(1H-Benzimidazol-2-yl)aniline HCl C₁₃H₁₂ClN₃ 210.10 75 N/A 8.92 Synthetic intermediate
abb (bis-benzimidazole ligand) C₁₅H₁₄N₄ 258.30 32.3 N/A N/A Metal coordination
tbb (thio-linked bis-benzimidazole) C₁₆H₁₄N₄S 294.37 32.3 N/A N/A Metal coordination

Biological Activity

3-(1H-Benzimidazol-2-YL)alanine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClN3O2
  • Molecular Weight : 239.68 g/mol
  • CAS Number : 53433733

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa2.04.0

The compound showed a significant ability to inhibit biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound inhibits cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
A5498.0Inhibition of tubulin polymerization
HT-2915.0Cell cycle arrest at G2/M phase

The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Microtubule Disruption : Similar to other benzimidazole derivatives, it binds to the colchicine site on tubulin, preventing microtubule polymerization, which is essential for mitosis .
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin, reducing their MIC values significantly.

Cancer Treatment Model

In vivo experiments using xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to an approximately 70% decrease in tumor volume over four weeks, highlighting its potential as a therapeutic agent against certain cancers .

Q & A

Basic Research Question

  • 1H/13C NMR : Key for confirming the benzimidazole core and alanine sidechain. For example, aromatic protons in benzimidazole derivatives appear as multiplets in δ 7.0–8.5 ppm, while alanine protons resonate as doublets (CH2) and quartets (CH) .
  • HRMS : Validates molecular weight (e.g., observed m/z 210.1030 for related compounds) and fragmentation patterns .
  • RP-HPLC : Retention times (e.g., 7.68–8.92 minutes) under gradient elution (e.g., acetonitrile/water with 0.1% TFA) confirm purity and stability .

How do hydrogen bonding patterns influence the crystal packing of this compound?

Advanced Research Question
Hydrogen bonding governs molecular aggregation in crystals. For analogous benzimidazole derivatives:

  • Graph-set analysis : Benzimidazole NH groups form N–H···Cl hydrogen bonds with chloride ions (≈3.0–3.2 Å), while alanine carboxylates engage in O–H···N interactions with adjacent benzimidazole rings .
  • Crystallographic data : Monoclinic systems (e.g., space group P) with unit cell parameters (e.g., a = 16.47 Å, β = 98.43°) reveal layered packing stabilized by bifurcated H-bonds . Use SHELXL for refinement, leveraging Hirshfeld surfaces to map interaction motifs .

What strategies are effective for functionalizing the benzimidazole core to create bioactive derivatives?

Advanced Research Question

  • Sidechain modification : Introduce substituents via alkylation or acylation. For example, 3-(1H-Benzimidazol-2-yl)propan-1-ol was synthesized by reducing ester intermediates with NaBH4, enabling further derivatization (e.g., guanidinylation) .
  • Hetarylpropylamine synthesis : Coupling benzimidazoles with piperazine/isoindoline moieties via nucleophilic substitution enhances binding to biological targets (e.g., NPY Y4 receptors) .
  • Metal coordination : Benzimidazole’s N atoms can chelate metals (e.g., Zn²⁺), enabling catalytic or sensing applications .

How can discrepancies in spectroscopic data during characterization be resolved?

Q. Methodological Guidance

  • Cross-validation : Compare NMR shifts with density functional theory (DFT)-calculated values to confirm assignments. For example, aromatic proton deshielding due to electron-withdrawing groups (e.g., Cl) aligns with computational models .
  • Tandem MS/MS : Resolve ambiguous HRMS peaks by analyzing fragmentation pathways (e.g., loss of HCl from the hydrochloride salt).
  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak broadening .

What computational approaches predict the compound’s interaction with enzymatic targets (e.g., alanine aminotransferase)?

Advanced Research Question

  • Docking studies : Use crystal structures (e.g., PDB ID 1OFL) to model binding. The benzimidazole ring may occupy hydrophobic pockets, while the alanine carboxylate interacts with catalytic residues (e.g., Lys68) .
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity to design potent analogs .

How does the hydrochloride salt form affect solubility and bioavailability in biochemical assays?

Advanced Research Question

  • Solubility profiling : The hydrochloride salt enhances aqueous solubility (≈25 mg/mL in PBS) compared to freebase forms, critical for in vitro assays (e.g., enzyme inhibition) .
  • Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption. The alanine moiety may facilitate active transport via amino acid transporters .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Benzimidazol-2-YL)alanine hydrochloride
Reactant of Route 2
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3-(1H-Benzimidazol-2-YL)alanine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.